1-({2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}oxy)pyrrolidine-2,5-dione
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Overview
Description
1-({2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}oxy)pyrrolidine-2,5-dione is a complex organic compound that belongs to the class of coumarin derivatives. Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound is characterized by the presence of a chromen-7-yl group, which imparts unique photochemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-({2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}oxy)pyrrolidine-2,5-dione typically involves the esterification of 4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid with pyrrolidine-2,5-dione. The reaction is carried out under mild conditions using N,N’-carbonyldiimidazole as a coupling agent . The product is then purified by precipitation in acetone and recrystallization from ethanol .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and employing continuous flow reactors to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-({2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}oxy)pyrrolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: The chromen-7-yl group can be oxidized to form quinones.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions at the chromen-7-yl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and reduced derivatives.
Substitution: Various substituted coumarin derivatives.
Scientific Research Applications
1-({2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}oxy)pyrrolidine-2,5-dione has several scientific research applications:
Chemistry: Used as a photochemical probe due to its light-sensitive properties.
Biology: Investigated for its antimicrobial and antiviral activities.
Medicine: Potential therapeutic agent for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of smart materials and photoresponsive polymers.
Mechanism of Action
The mechanism of action of 1-({2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}oxy)pyrrolidine-2,5-dione involves its interaction with various molecular targets. The chromen-7-yl group can absorb light and undergo photochemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological macromolecules, leading to antimicrobial and anticancer effects .
Comparison with Similar Compounds
Similar Compounds
- (±)-R,S-2-Chloro-N-(4-methyl-2-oxo-2H-chromen-7-yl)-2-phenylacetamide
- ETHYL ((4-METHYL-2-OXO-2H-CHROMEN-7-YL)OXY) (PHENYL)ACETATE
Uniqueness
1-({2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}oxy)pyrrolidine-2,5-dione is unique due to its combination of a chromen-7-yl group and a pyrrolidine-2,5-dione moiety. This combination imparts distinct photochemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C17H15NO7 |
---|---|
Molecular Weight |
345.30 g/mol |
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 2-(4-methyl-2-oxochromen-7-yl)oxypropanoate |
InChI |
InChI=1S/C17H15NO7/c1-9-7-16(21)24-13-8-11(3-4-12(9)13)23-10(2)17(22)25-18-14(19)5-6-15(18)20/h3-4,7-8,10H,5-6H2,1-2H3 |
InChI Key |
ACCFSCWDCBLXHB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OC(C)C(=O)ON3C(=O)CCC3=O |
Origin of Product |
United States |
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